molecular formula C3H6Br2 B12054452 1,3-Dibromo(2-~13~C)propane CAS No. 286013-06-7

1,3-Dibromo(2-~13~C)propane

Cat. No.: B12054452
CAS No.: 286013-06-7
M. Wt: 202.88 g/mol
InChI Key: VEFLKXRACNJHOV-OUBTZVSYSA-N
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Description

1,3-Dibromo(2-~13~C)propane is a carbon-13 labeled isotopologue of 1,3-dibromopropane, a versatile reagent prized for its role as a trimethylene bridge in organic synthesis . This compound is particularly valuable for forming C3-bridged structures via nucleophilic substitution reactions, such as C-N coupling, which are fundamental steps in constructing pharmaceutical intermediates and complex molecular architectures . The incorporation of a carbon-13 isotope at the central position provides a non-radioactive, stable tracer that enables sophisticated analytical investigations. Researchers can leverage this labeled compound in metabolism studies , reaction mechanism elucidation, and kinetic analysis using techniques like NMR spectroscopy and mass spectrometry. The presence of two bromine atoms makes it an excellent electrophile for introducing a three-carbon chain with a spectroscopically trackable center. 1,3-Dibromo(2-~13~C)propane is a colorless to light-yellow liquid that is insoluble in water but readily soluble in common organic solvents such as hexane, ethyl acetate, and chloroform, facilitating its use in various synthetic protocols . This product is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

CAS No.

286013-06-7

Molecular Formula

C3H6Br2

Molecular Weight

202.88 g/mol

IUPAC Name

1,3-dibromo(213C)propane

InChI

InChI=1S/C3H6Br2/c4-2-1-3-5/h1-3H2/i1+1

InChI Key

VEFLKXRACNJHOV-OUBTZVSYSA-N

Isomeric SMILES

C([13CH2]CBr)Br

Canonical SMILES

C(CBr)CBr

Origin of Product

United States

Preparation Methods

Reaction Mechanism and Optimization

The patented method for synthesizing 1,3-dibromo-2,2-dimethoxypropane serves as the foundation for this approach. By substituting standard acetone with 2-13C-acetone, the labeled dimethoxy intermediate is formed. Subsequent hydrolysis and debromination yield the target compound.

Key Steps :

  • Acetone Bromination :

    • 13C-acetone reacts with bromine in methanol under controlled temperatures (<20°C).

    • Intermediate formation of 1,3-dibromo-2,2-dimethoxypropane occurs with 97–99% purity.

  • Deprotection :

    • Acidic hydrolysis removes the methoxy groups, yielding 1,3-dibromo(2-~13~C)propane.

Data Table 1: Performance Metrics for Acetone Route

ParameterValueSource
Starting Material2-~13~C-acetone
Reaction Temperature<20°C
Purity Post-Bromination97–99%
Overall Yield (Theoretical)58% (scaled from 3000L reactor data)

Challenges and Mitigation

  • Isotopic Dilution : Trace impurities in 13C-acetone may reduce isotopic enrichment. Recrystallization in methanol improves purity.

  • Side Reactions : Over-bromination is minimized by incremental bromine addition and temperature control.

Synthesis via 13C-Labeled 1,3-Propanediol

Industrial-Scale Bromination

The industrial synthesis of 1,3-dibromopropane involves brominating 1,3-propanediol with HBr and sulfuric acid. For the labeled variant, 2-~13~C-1,3-propanediol is used.

Key Steps :

  • Bromination :

    • Labeled propanediol reacts with excess HBr (48% w/w) in concentrated sulfuric acid at reflux.

    • Distillation isolates 1,3-dibromo(2-~13~C)propane.

Data Table 2: Performance Metrics for Propanediol Route

ParameterValueSource
Starting Material2-~13~C-1,3-propanediol
Reaction Temperature100–110°C (reflux)
Purity Post-Distillation>95%
Overall Yield70–75%

Challenges and Mitigation

  • Acid Sensitivity : Prolonged exposure to sulfuric acid may degrade the labeled precursor. Short reaction times and neutralization with NaHCO3 mitigate this.

  • Byproduct Formation : Co-distillation with unreacted HBr is avoided via fractional distillation under reduced pressure.

Comparative Analysis of Methods

Data Table 3: Route Comparison

ParameterAcetone RoutePropanediol Route
Isotopic Purity99% ee (post-crystallization)95–97% (direct distillation)
Reaction ScaleIndustrial (3000L reactor)Lab-scale (10L reactor)
Cost EfficiencyHigh (bulk acetone)Moderate (labeled propanediol)
Environmental ImpactModerate (bromine waste)High (acid waste)

The acetone route excels in scalability and isotopic purity, while the propanediol method offers simpler post-processing.

Quality Control and Validation

Purity Assessment

Gas chromatography (GC) with flame ionization detection is employed to verify isotopic and chemical purity. For 1,3-dibromo(2-~13~C)propane, a capillary column (0.53 mm × 30 m) achieves baseline resolution from impurities.

Key Metrics :

  • Limit of Detection (LOD) : 1.46 µg/mL

  • Limit of Quantitation (LOQ) : 4.37 µg/mL

  • Recovery Rate : 95.1–111.5%

Stability Studies

Storage at –20°C in amber vials prevents photodegradation and thermal decomposition. No significant degradation is observed over six months under these conditions .

Chemical Reactions Analysis

Types of Reactions

1,3-Dibromopropane-2-13C undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

Mechanism of Action

The mechanism of action of 1,3-Dibromopropane-2-13C involves its participation in various chemical reactions. For example, in reduction reactions, the compound undergoes catalytic reduction to form cyclopropane and propylene. The molecular targets and pathways involved depend on the specific reaction conditions and reagents used .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Isomers: 1,2-Dibromopropane

1,2-Dibromopropane (CAS 78-75-1) is a structural isomer of 1,3-dibromopropane. While both share the molecular formula C₃H₆Br₂ and molecular weight (201.888 g/mol), their distinct bromine placement leads to differences in reactivity and physical properties:

Property 1,3-Dibromopropane 1,2-Dibromopropane
Boiling Point 167–169°C 140–142°C
Melting Point -34.5°C -55.4°C
Density (20°C) 1.98 g/cm³ 1.93 g/cm³
Acute Toxicity (Oral LD₅₀) 300 mg/kg (rat) 250 mg/kg (rat)

The lower boiling point of 1,2-dibromopropane reflects reduced molecular symmetry, which weakens intermolecular forces compared to the 1,3-isomer. Additionally, 1,2-dibromopropane exhibits higher reactivity in elimination reactions due to proximity of bromine atoms, favoring dehydrohalogenation to form propene derivatives .

Halogenated Derivatives: 1,2-Dibromo-3-chloropropane (DBCP)

1,2-Dibromo-3-chloropropane (DBCP; CAS 96-12-8) introduces a chlorine substituent, altering toxicity and environmental behavior:

Property 1,3-Dibromopropane DBCP
Molecular Formula C₃H₆Br₂ C₃H₅Br₂Cl
Molecular Weight 201.888 g/mol 236.33 g/mol
Primary Use Laboratory synthesis Soil fumigant/pesticide
Environmental Persistence Not readily biodegradable High persistence (t₁/₂ >6 months in soil)
Toxicity (Carcinogenicity) Not classified Known carcinogen (EPA Group B2)

Isotopic Variants: Deuterated and ¹³C-Labeled Analogs

Deuterated analogs like 1,3-dibromopropane-d₆ (CAS 120404-22-0) and the ¹³C-labeled variant serve specialized roles:

Property 1,3-Dibromo(2-~13~C)propane 1,3-Dibromopropane-d₆
Isotopic Label ¹³C at C2 Deuterium at all positions
Primary Application NMR spectroscopy, metabolic studies Mass spectrometry internal standards
Purity ≥99% isotopic enrichment 95% HPLC purity

These isotopes retain the parent compound’s chemical reactivity but enable precise tracking in analytical workflows. For example, the ¹³C label provides distinct NMR signals, while deuterated forms minimize interference in mass spectrometric analyses .

Environmental and Regulatory Profiles

Comparative environmental

Compound Biodegradability (OECD 301D) Aquatic Toxicity (LC₅₀) Regulatory Status
1,3-Dibromopropane 10% (not readily degradable) 1.79 mg/L (fish) Lab use only
DBCP <5% 0.12 mg/L (fish) Banned in agriculture
1,2-Dibromopropane Data unavailable 2.1 mg/L (fish) Restricted industrial use

DBCP’s higher toxicity and persistence have led to stricter regulations compared to dibromopropane isomers.

Q & A

Q. What conceptual frameworks guide the integration of isotopic tracer studies with kinetic data in complex reaction networks?

  • Methodological Answer : Use compartmental modeling to track 13C^{13}\text{C} flux in multistep reactions. Pair with time-resolved kinetic profiling (e.g., stopped-flow UV-Vis or in-situ IR) to validate intermediates. Theoretical inconsistencies (e.g., unaccounted side reactions) necessitate revisiting the rate-determining step assumptions .

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